molecular formula C17H18N2O B6921401 N-[1-(1,3-benzoxazol-2-yl)ethyl]-3,4-dimethylaniline

N-[1-(1,3-benzoxazol-2-yl)ethyl]-3,4-dimethylaniline

Cat. No.: B6921401
M. Wt: 266.34 g/mol
InChI Key: NCUVENLNFRWBGE-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzoxazol-2-yl)ethyl]-3,4-dimethylaniline is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring

Properties

IUPAC Name

N-[1-(1,3-benzoxazol-2-yl)ethyl]-3,4-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-11-8-9-14(10-12(11)2)18-13(3)17-19-15-6-4-5-7-16(15)20-17/h4-10,13,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUVENLNFRWBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(C)C2=NC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzoxazol-2-yl)ethyl]-3,4-dimethylaniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ringOne common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane under reflux conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times. The choice of catalysts and solvents can vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzoxazol-2-yl)ethyl]-3,4-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole or aniline rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzoxazol-2-yl)ethyl]-3,4-dimethylaniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-benzoxazol-2-yl)ethyl]-3,4-dimethylaniline is unique due to the presence of both the benzoxazole and dimethylaniline moieties, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .

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